![molecular formula C3H7N3O2 B132164 2-Aminopropanediamide CAS No. 62009-47-6](/img/structure/B132164.png)
2-Aminopropanediamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several strategies, such as the introduction of a phenyl ring into the alkyl chain of immunosuppressive agents , the cascade reaction of 1,1-enediamines with α,β-unsaturated ketones , and the incorporation of aminoproline into hexa-β-peptide . Additionally, regiospecific syntheses of aminopropane analogues , a two-step methodology for the synthesis of fused 2-aminopyrroles , and the construction of 2-aminopyrroles from Morita-Baylis-Hillman acetates are described. A three-component cascade reaction for the synthesis of 2-aminopyridine derivatives and a new synthetic route to 2-aminopropane-1,2,3-tricarboxylic acid are also reported.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is crucial for their biological activity. For instance, the absolute configuration at the quaternary carbon affects the immunosuppressive activity of certain compounds . The incorporation of (2R,3R)-aminoproline into hexa-β-peptide allows for 12-helix formation in aqueous solution, which is confirmed by circular dichroism spectra and 2D NMR analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Michael addition, intramolecular cyclization, aromatization, and loss of HNO2 . The synthesis of 2-aminopyrroles involves a tandem Michael addition, elimination, and aromatization sequence . The three-component reaction for the synthesis of 2-aminopyridine derivatives highlights the versatility of 1,1-enediamines in base-promoted cascade reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the water solubility of a compound can be conferred by a protonated ring nitrogen . The psychotomimetic potency of aminopropane analogues is evaluated using the rabbit hyperthermia assay, and their enantiomeric compositions and time-concentration curves in rat brains are determined . The determination of 1-aminopropan-2-one in water samples involves derivatization with 2,4-dinitrophenylhydrazine and high-pressure liquid chromatography with ultraviolet detection .
Scientific Research Applications
Neuroprotection in Cerebral Ischemia
2-Aminopropanediamide derivatives play a role in neuroprotection for cerebral ischemia. Increased activity of polyamine oxidase in cerebral ischemia produces 3-aminopropanal, a mediator of neuronal necrosis and glial apoptosis. Drugs like N-2-mercaptopropionyl glycine can inhibit the cytotoxicity of 3-aminopropanal, suggesting potential therapeutic applications for brain injuries or strokes (Ivanova et al., 2002).
Antiviral Properties
Research has identified antiviral activities of aminopropanol-2 derivatives. These compounds have shown effectiveness against bovine viral diarrhea virus and experimental hepatitis C virus models, indicating their potential in antiviral drug development (Voloshchuk et al., 2017).
Phenylpropanoid Biosynthesis
Studies on brasiliamides from Penicillium brasilianum have confirmed their phenylpropanoid origin. These compounds have convulsive and bacteriostatic properties, expanding the scope of phenylpropanoid amide biosynthesis in fungi (Fill et al., 2010).
Space Studies of Amino Acids
Experiments in Earth orbit have explored the stability and reactivity of amino acids and derivatives, including this compound, under space conditions. These studies are significant for understanding the survival and potential delivery of biological building blocks to Earth (Barbier et al., 2002).
CO2 Capture
Amine-based solvents, such as 2-amino-2-methylpropanol, have been studied for their efficiency in CO2 capture. This research is crucial for developing more sustainable and effective industrial processes to mitigate carbon emissions (Hüser et al., 2017).
Immunomodulatory Effects
Derivatives of 2-aminopropane-1,3-diols have been synthesized and evaluated for their potential in immunosuppression, particularly in the context of organ transplantation (Kiuchi et al., 2000).
Surface Modification for Biocompatibility
The modification of polycaprolactone surfaces with amino groups via aminolysis enhances cytocompatibility, especially for human endothelial cells. This technique has implications in biomedical engineering and tissue regeneration (Zhu et al., 2002).
Future Directions
Mechanism of Action
Target of Action
2-Aminomalonamide is a key intermediate in the synthesis of Favipiravir , an antiviral drug . Favipiravir primarily targets the RNA-dependent RNA polymerase of various RNA viruses . This enzyme is crucial for the replication of the viral genome, making it a prime target for antiviral drugs.
Mode of Action
As a prodrug, Favipiravir undergoes biotransformation within the body to exert its antiviral effects . It inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of the viral genome .
Biochemical Pathways
The synthesis of Favipiravir involves several steps, starting from diethyl malonate . 2-Aminomalonamide is obtained in high yield by treating the crude product with ammonia in water . This compound then undergoes further reactions to eventually form Favipiravir .
Pharmacokinetics
Favipiravir is known to be well-absorbed and widely distributed in the body, undergoing metabolic transformation to exert its antiviral effects .
Result of Action
The ultimate result of 2-Aminomalonamide’s action, as part of Favipiravir, is the inhibition of viral replication. By blocking the activity of the RNA-dependent RNA polymerase, it prevents the virus from multiplying within the host cells .
Action Environment
The efficacy and stability of 2-Aminomalonamide, as part of Favipiravir, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that might interact with the drug, and the specific characteristics of the viral strain being targeted .
properties
IUPAC Name |
2-aminopropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQBSQXXHYLABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211059 | |
Record name | 2-Aminopropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62009-47-6 | |
Record name | 2-Aminopropanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62009-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminopropanediamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062009476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62009-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75208 | |
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Record name | 2-Aminopropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopropanediamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINOPROPANEDIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2V6JL2SPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2-aminomalonamide be synthesized for use in nucleoside analog preparation?
A1: A key method involves a unique photochemical reaction. Irradiating 2′,3′-O-isopropylidenebredinin, a protected derivative of the immunosuppressant bredinin, in a dilute acetic acid solution leads to imidazole ring cleavage. [] This process yields the 2-aminomalonamide riboside derivative, which serves as a versatile intermediate. [] Subsequent modifications at the 5′-position followed by imidazole ring reconstruction using triethyl orthoformate enable the synthesis of various 5′-modified bredinin analogs. []
Q2: Can 2-aminomalonamide be used to modify materials for enhanced properties?
A2: Yes, 2-aminomalonamide can be used to functionalize graphene oxide (GO). [] This amino-functionalization, resulting in amino-modified graphene oxide (AGO), enhances the corrosion resistance of waterborne epoxy coatings. [] This improvement is attributed to the improved dispersion of AGO within the epoxy matrix and the formation of a more tortuous path for corrosive agents, as evidenced by electrochemical impedance spectroscopy and salt spray tests. []
Q3: Does methylation of 4-carbamoylimidazolium-5-olate, a related compound, impact its antitumor activity?
A3: While not directly related to 2-aminomalonamide, research on the related compound 4-carbamoylimidazolium-5-olate offers insights into structure-activity relationships. Methylation of this compound at different positions yielded various derivatives. [] Interestingly, most of these methylated derivatives, except for the N-1, N-3-dimethyl derivative, exhibited a complete loss of antitumor activity against Lewis lung carcinoma and sarcoma 180 in mice. [] This highlights the importance of specific structural features for the biological activity of these imidazole derivatives.
Q4: What are the challenges in utilizing 2-aminomalonamide as a therapeutic agent?
A4: While 2-aminomalonamide shows promise as an L-asparagine synthetase inhibitor, in vivo studies have revealed its instability and rapid metabolism. [] This instability leads to a lack of sustained inhibition of the target enzyme, limiting its therapeutic efficacy. [] Future research should explore strategies like prodrug design or targeted delivery systems to overcome these challenges and unlock the therapeutic potential of 2-aminomalonamide. []
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